molecular formula C24H24N2O2S B2788353 N-benzyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 331454-71-8

N-benzyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2788353
CAS No.: 331454-71-8
M. Wt: 404.53
InChI Key: ZEFFITOOOJFVAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene-based analogs have been the subject of interest for many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists in the development of advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Some typical and significant synthetic methods to thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered ring heterocycle that contains one sulfur atom . It and its derivatives are essential heterocyclic compounds with a variety of properties and applications .


Chemical Reactions Analysis

Aryne precursors can be used in the one-step synthesis of benzothiophenes, enabling the preparation of a variety of benzothiophenes . Not only simple benzyne but also 3-fluoro-, 3-bromo, 3-methoxy, and 3-aminobenzyne intermediates can react with alkynyl sulfides to furnish benzothiophenes .


Physical and Chemical Properties Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Future Directions

The development of new thiophene derivatives continues to be an active area of research, with a focus on identifying new leads utilizing structure-based drug design . This plays a crucial role in drug development .

Mechanism of Action

Target of Action

The primary target of this compound is Pks 13 , a key enzyme involved in the synthesis of mycolic acid . Mycolic acid is a crucial component of the cell wall of mycobacteria, making it a perfect target for antitubercular agents .

Mode of Action

The compound interacts with its target, Pks 13, through a process known as docking . The molecules with the top score in docking are considered as better leads for designing new molecules which act against Pks 13 . The compound’s interaction with Pks 13 inhibits the synthesis of mycolic acid, thereby disrupting the formation of the bacterial cell wall .

Biochemical Pathways

The inhibition of mycolic acid synthesis disrupts the normal functioning of the mycobacterium, leading to its death . This affects the mycolic acid pathway , a crucial biochemical pathway in mycobacteria . The downstream effects include the disruption of cell wall formation and the eventual death of the bacteria .

Pharmacokinetics

The compound was found to satisfy theLipinski rule of five , which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .

Result of Action

The result of the compound’s action is the inhibition of mycolic acid synthesis, which leads to the disruption of cell wall formation in mycobacteria . This results in the death of the bacteria, making the compound a potential antitubercular agent .

Properties

IUPAC Name

N-benzyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2S/c1-16-11-13-18(14-12-16)22(27)26-24-21(19-9-5-6-10-20(19)29-24)23(28)25-15-17-7-3-2-4-8-17/h2-4,7-8,11-14H,5-6,9-10,15H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFFITOOOJFVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.